![molecular formula C16H12ClN7OS2 B2437195 2-((6-(4-氯苯基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)硫代)-N-(5-甲基-1,3,4-噻二唑-2-基)乙酰胺 CAS No. 894041-47-5](/img/structure/B2437195.png)
2-((6-(4-氯苯基)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)硫代)-N-(5-甲基-1,3,4-噻二唑-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H12ClN7OS2 and its molecular weight is 417.89. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable antimicrobial activity. Studies have shown that derivatives of this class can effectively inhibit various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL. The specific compound under discussion may exhibit similar or enhanced antimicrobial properties due to its unique structural features .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively documented. For example, compounds related to the target structure have demonstrated cytotoxic effects against several cancer cell lines. A notable study reported that certain triazole-thiones exhibited IC50 values as low as 6.2 μM against colon carcinoma cells . This suggests that further investigation into the compound's efficacy in cancer therapeutics is warranted.
Anti-Tubercular Activity
Another promising area for this compound is its potential anti-tubercular activity. Research on related triazole derivatives has shown IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis. Given the structural similarities with known active compounds, this compound could be a candidate for further studies aimed at tuberculosis treatment .
Case Studies
Several studies have explored various derivatives of triazolo-pyridazine compounds:
- Antimicrobial Screening: A series of synthesized compounds were tested for antimicrobial activity against multiple pathogens, showing promising results that warrant further exploration.
- Cytotoxicity Assessments: In vitro studies indicated low toxicity profiles in human cell lines (e.g., HEK-293), suggesting a favorable safety margin for potential therapeutic applications .
生物活性
The compound 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A triazolo-pyridazine core ,
- A chlorophenyl group ,
- A thiadiazole moiety .
This unique configuration contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds with triazole and pyridazine scaffolds often exhibit significant antimicrobial , anticancer , and anti-inflammatory activities. The specific biological activities of this compound can be categorized as follows:
1. Antimicrobial Activity
Studies have shown that similar derivatives possess potent activity against various bacterial strains. For instance, triazole derivatives have been reported to exhibit activity against Mycobacterium tuberculosis and other pathogens.
Compound | Target Pathogen | IC50 (μM) |
---|---|---|
Compound A | M. tuberculosis | 1.35 - 2.18 |
Compound B | E. coli | <5 |
This suggests that the compound may also demonstrate significant antimicrobial properties.
2. Anticancer Activity
The anticancer potential of triazolo-pyridazine derivatives has been explored extensively. For example, compounds in this class have shown cytotoxicity against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
A549 | 1.06 |
MCF-7 | 1.23 |
HeLa | 2.73 |
These findings indicate that the compound may inhibit cancer cell proliferation effectively.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The triazole ring can act as a potent inhibitor of various enzymes involved in cellular processes.
- Receptor Modulation : The chlorophenyl group may enhance binding affinity to specific receptors, modulating their activity.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized a series of triazolo-pyridazine derivatives and evaluated their activity against M. tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating promising anti-tubercular properties .
- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of triazolo-pyridazine derivatives against multiple cancer cell lines using the MTT assay. The findings revealed significant cytotoxicity with IC50 values in the low micromolar range .
- Structure-Activity Relationship (SAR) : Studies have highlighted the importance of various substituents on the triazole and pyridazine rings in enhancing biological activity. Modifications such as electron-withdrawing or electron-donating groups significantly impact the efficacy of these compounds .
属性
IUPAC Name |
2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN7OS2/c1-9-19-21-15(27-9)18-14(25)8-26-16-22-20-13-7-6-12(23-24(13)16)10-2-4-11(17)5-3-10/h2-7H,8H2,1H3,(H,18,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHZLKOKOHOMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN7OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。